![molecular formula C5H12ClN3 B1356408 Pyrrolidine-1-carboxamidine hydrochloride CAS No. 49755-46-6](/img/structure/B1356408.png)
Pyrrolidine-1-carboxamidine hydrochloride
Overview
Description
Pyrrolidine-1-carboxamidine hydrochloride is a heterocyclic compound . It is widely used in drug synthesis studies . The pyrrolidine ring forms the main core of various nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive drugs .
Synthesis Analysis
The 1H-pyrazole-1-carboxamidine can be synthesized by mixing an equimolar amount of pyrazole and cyanamide, and further crystallization from the reaction mixture .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine derivatives are present in many natural products and pharmacologically important agents. Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .Scientific Research Applications
Synthesis Applications
- Pyrrolidine-1-carboxamidine hydrochloride is utilized in the synthesis of complex heterocyclic compounds. For example, it was used in the preparation of 7-benzyl-2-pyrrolidin-1-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one. This process involved several steps including condensation, treatment with trifluoromethanesulfonyl anhydride, and reductive amination of aldehydes, highlighting its role in multi-step organic synthesis (Kuznetsov & Chapyshev, 2007).
Biological Activity
- Pyrrolidine carboxamides, including derivatives of pyrrolidine-1-carboxamidine hydrochloride, have shown significant biological activities. For instance, certain oxadiazolyl pyrrolidine carboxamides synthesized from pyrrolidine carboxylic acid demonstrated notable antitubercular activities against Mycobacterium tuberculosis H37Rv (Sonia & Ravi, 2012).
Biotransformation and Synthesis
- The compound has been used in biotransformation processes. For instance, pyrrolidine-2,5-dicarboxamides underwent amidase-catalyzed hydrolysis, demonstrating the potential of pyrrolidine-1-carboxamidine hydrochloride derivatives in organic synthesis and biocatalysis (Chen, Gao, Wang, Zhao, & Wang, 2012).
Chemical Properties Investigation
- Studies have also focused on understanding the chemical properties of related compounds. For example, the hydrolysis of antiarrhythmic agents with a similar structure to pyrrolidine-1-carboxamidine hydrochloride was examined to elucidate their chemical properties (Takács, Vámos, Tóth, & Mikóné Hideg, 1997).
Applications in Organic Chemistry
- Its derivatives have found applications in organic chemistry, like in the synthesis of new substituted dibenzoxanthenes and diarylmethane derivatives (Gazizov, Smolobochkin, Voronina, Burilov, & Pudovik, 2015).
Drug Development and Pharmacology
- Pyrrolidine-1-carboxamidine hydrochloride derivatives have been explored in drug development. For instance, N-[1-(2-Phenylethyl)pyrrolidin-3-yl]-1-adamantanecarboxamides were synthesized and evaluated for their potential as 5-HT2 receptor antagonists, indicating its utility in developing new pharmacological agents (Fujio, Kuroita, Sakai, Nakagawa, & Matsumoto, 2000).
Forensic Science
- In forensic science, pyrrolidine-1-carboxamidine hydrochloride derivatives were identified and characterized through spectroscopic studies, showcasing its relevance in the identification of novel compounds (Nycz, Paździorek, Małecki, & Szala, 2016).
Magnetic Resonance Imaging
- Derivatives of pyrrolidine-1-carboxamidine hydrochloride have been used in magnetic resonance spectroscopy and imaging, as demonstrated by the synthesis of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a stable free radical used as a molecular probe (Dobrynin, Usatov, Zhurko, Morozov, Polienko, Glazachev, Parkhomenko, Tyumentsev, Gatilov, Chernyak, Bagryanskaya, & Kirilyuk, 2021).
Contribution to Synthetic Organic Chemistry
- The utility of pyrrolidine-1-carboxamidine hydrochloride extends to synthetic organic chemistry, as illustrated by its role in the synthesis of 2,3-dihydropyrrolizines and its use in various cyclization reactions (Calvo, González-Ortega, & Sañudo, 2002).
Mechanism of Action
Target of Action
Pyrrolidine-1-carboxamidine hydrochloride is a type of organic intermediate It’s known that pyrrolidine derivatives have been associated with a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
It’s known that pyrrolidine derivatives interact with various biological targets to exert their effects
Biochemical Pathways
Pyrrolidine derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives are known to exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
It’s known that the compound is stable even at basic conditions, ie, 1 M water solution of 1 M Na2CO3 .
Safety and Hazards
Pyrrolidine-1-carboxamidine hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
pyrrolidine-1-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.ClH/c6-5(7)8-3-1-2-4-8;/h1-4H2,(H3,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXJBYRHIUKYKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine-1-carboxamidine hydrochloride | |
CAS RN |
49755-46-6 | |
Record name | pyrrolidine-1-carboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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